1-(3-Chlorobenzyl)-1H-pyrazol-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(3-chlorophenyl)methyl]pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c11-9-3-1-2-8(6-9)7-14-10(12)4-5-13-14/h1-6H,7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUYDRBEOFXQGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C(=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427864 | |
| Record name | 1-(3-CHLOROBENZYL)-1H-PYRAZOL-5-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956440-15-6 | |
| Record name | 1-(3-CHLOROBENZYL)-1H-PYRAZOL-5-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(3-chlorophenyl)methyl]-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Pathways and Methodological Advancements for 1 3 Chlorobenzyl 1h Pyrazol 5 Amine
Strategies for 1-N-Substitution of Pyrazole-5-amine Core
The introduction of the 3-chlorobenzyl group onto the pyrazole-5-amine scaffold is typically achieved via N-alkylation. This strategy is prevalent due to the commercial availability and straightforward synthesis of the pyrazole-5-amine starting material.
Nucleophilic Substitution Reactions with Halogenated Benzyl (B1604629) Precursors
The most direct method for synthesizing 1-(3-Chlorobenzyl)-1H-pyrazol-5-amine is the nucleophilic substitution reaction between pyrazol-5-amine and a halogenated benzyl precursor, such as 1-chloro-3-(chloromethyl)benzene (3-chlorobenzyl chloride). In this reaction, the nitrogen atom (N1) of the pyrazole (B372694) ring acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the halide. This reaction is a standard SN2 type transformation.
The regioselectivity of the alkylation is a critical consideration in pyrazole chemistry. Pyrazol-5-amine exists in tautomeric forms, and alkylation can potentially occur at different nitrogen or exocyclic amino group positions. However, reaction conditions can be tailored to favor substitution at the N1 position of the pyrazole ring, leading to the desired product.
Optimization of Reaction Conditions: Base and Solvent Effects
The efficiency and yield of the N-benzylation reaction are highly dependent on the chosen reaction conditions, particularly the base and solvent. A base is typically required to deprotonate the pyrazole ring's N-H, thereby increasing its nucleophilicity.
Base Effects: The choice of base is crucial for achieving high yields and minimizing side reactions. Common bases used in such alkylations include alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃), hydroxides (e.g., NaOH, KOH), and stronger bases like sodium hydride (NaH). The strength of the base can influence the reaction rate and selectivity. For instance, a strong base like NaH completely deprotonates the pyrazole, creating a highly reactive pyrazolate anion.
Solvent Effects: The solvent plays a significant role in solvating the reactants and influencing the reaction pathway. Polar aprotic solvents are generally preferred for this type of nucleophilic substitution as they can dissolve the reactants and stabilize the transition state without solvating the nucleophile excessively.
| Parameter | Condition | Role/Effect |
| Base | K₂CO₃, NaH, Cs₂CO₃ | Deprotonates the pyrazole N-H, enhancing nucleophilicity. |
| Solvent | DMF, Acetonitrile, THF | Solvates reactants and influences reaction rate and selectivity. |
| Temperature | Room Temp. to Reflux | Controls the rate of reaction. |
| Precursor | 3-Chlorobenzyl chloride | Provides the electrophilic carbon for N-substitution. |
Foundational Pyrazole Ring Synthesis Methodologies
The core pyrazole-5-amine structure can be assembled through several classical condensation and cyclization reactions. These methods form the bedrock of pyrazole chemistry and provide access to the necessary precursors for subsequent N-substitution.
Condensation Reactions with Hydrazine (B178648) Derivatives
A primary and versatile method for pyrazole synthesis is the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. nih.govmdpi.com To obtain the pyrazol-5-amine core, a precursor containing a nitrile group, which can be considered a masked carboxylic acid derivative, is used. The reaction of hydrazine hydrate (B1144303) with a β-ketonitrile is a common route. beilstein-journals.orgnih.gov
The reaction proceeds through an initial condensation of the hydrazine with the ketone carbonyl group, followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring after tautomerization.
Cyclization Reactions of β-Ketonitriles or 1,3-Diketones
The cyclization of β-ketonitriles with hydrazine is one of the most effective methods for producing 5-aminopyrazoles. beilstein-journals.orgnih.gov For instance, the reaction of acetoacetonitrile with hydrazine hydrate yields 3-methyl-1H-pyrazol-5-amine. This pyrazole core can then be subjected to N-benzylation as described in section 2.1.
Alternatively, if 1-(3-chlorobenzyl)hydrazine were used as the starting hydrazine derivative, it could directly react with a β-ketonitrile to form this compound in a single step. However, the synthesis and handling of substituted hydrazines can be more complex than the N-alkylation of a pre-formed pyrazole ring.
| Starting Material 1 | Starting Material 2 | Product Core |
| Hydrazine Hydrate | β-Ketonitrile (e.g., 3-oxopropanenitrile) | 1H-Pyrazol-5-amine |
| Hydrazine Hydrate | 1,3-Diketone (e.g., Acetylacetone) | 3,5-Dimethyl-1H-pyrazole |
| (3-Chlorobenzyl)hydrazine (B1352379) | β-Ketonitrile | This compound |
Green Chemistry Approaches in Pyrazole Synthesis
In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods in chemistry. nih.govresearchgate.net The synthesis of pyrazoles has also benefited from these advancements, with a focus on reducing hazardous waste, using safer solvents, and improving energy efficiency. researchgate.netbenthamdirect.com
Green chemistry strategies applicable to the synthesis of this compound include:
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of both the pyrazole ring formation and the N-alkylation step, often leading to higher yields and cleaner reactions in shorter times. researchgate.net
Use of Greener Solvents: Traditional volatile organic solvents (VOCs) like DMF can be replaced with more environmentally friendly alternatives such as water, ethanol, or ionic liquids. thieme-connect.com Aqueous-based methods for pyrazole synthesis have been developed, reducing the environmental impact. thieme-connect.com
Catalyst-Free and Solvent-Free Reactions: Some pyrazole syntheses can be performed under solvent-free conditions, for example, by grinding the reactants together or by heating them in the absence of a solvent. researchgate.net This minimizes waste and simplifies product work-up. One-pot multicomponent reactions, where multiple steps are combined without isolating intermediates, also align with green chemistry principles by improving atom economy and reducing waste. beilstein-journals.org
| Green Approach | Advantage | Applicability to Synthesis |
| Microwave Irradiation | Faster reaction times, higher yields. researchgate.net | Both ring formation and N-alkylation. |
| Green Solvents (e.g., Water, Ethanol) | Reduced toxicity and environmental impact. thieme-connect.com | Primarily for the pyrazole ring synthesis step. |
| Solvent-Free Conditions | Minimized waste, simplified purification. researchgate.net | Potentially applicable to both synthesis steps. |
| Multicomponent Reactions | Improved atom economy, reduced steps. beilstein-journals.org | Direct synthesis from hydrazine, aldehyde, and a nitrile component. |
One-Pot and Multi-Component Reaction Strategies for Pyrazole Derivatives
One-pot and multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules from simple precursors in a single synthetic operation. These strategies are characterized by their high efficiency, reduced waste generation, and operational simplicity compared to traditional multi-step syntheses. In the context of pyrazole synthesis, MCRs typically involve the condensation of a hydrazine derivative with a 1,3-dielectrophilic species, which can be formed in situ.
A common and classic method for pyrazole synthesis is the Knorr synthesis, which involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. MCRs often build upon this principle by generating the 1,3-dicarbonyl compound or a suitable equivalent in the same reaction vessel as the cyclization step. For instance, a three-component reaction of an aldehyde, malononitrile (B47326), and a hydrazine can yield highly functionalized 5-aminopyrazoles. In this process, the Knoevenagel condensation of the aldehyde and malononitrile initially forms an electrophilic intermediate, which then undergoes a Michael addition with the hydrazine, followed by cyclization.
The versatility of MCRs allows for the incorporation of a wide range of substituents on the pyrazole ring. For the synthesis of N-substituted pyrazoles, such as the target compound, a substituted hydrazine like (3-chlorobenzyl)hydrazine could be employed as one of the starting materials. Alternatively, some MCRs allow for the N-functionalization to occur in a sequential one-pot manner. For example, a copper-catalyzed three-component reaction of enaminones, hydrazine, and aryl halides has been developed for the synthesis of 1,3-substituted pyrazoles.
The use of catalysts is often crucial in these reactions to enhance efficiency and selectivity. Catalysts such as potassium phthalimide (B116566) have been shown to be effective for the one-pot, three-component synthesis of 5-aminopyrazole-4-carbonitriles from aldehydes, phenylhydrazine, and malononitrile in green reaction media like ethanol/water mixtures. clockss.org
Comparative Analysis of Synthetic Routes for Structural Analogs
The synthesis of this compound can be extrapolated from established methods for its structural analogs. A comparative analysis of these routes highlights the diversity of approaches and the trade-offs in terms of yield, reaction conditions, and substrate scope. The primary strategies for introducing the N-benzyl group are either starting with the corresponding benzylhydrazine (B1204620) or by N-alkylation of a pre-formed pyrazole ring.
One of the most direct approaches involves the condensation of a β-ketonitrile with a substituted hydrazine. For example, the reaction of a β-ketonitrile with (3-chlorobenzyl)hydrazine would be a plausible route to the target compound. This method is versatile and has been widely used for the synthesis of various 5-aminopyrazoles. beilstein-journals.org
Another common strategy is the N-alkylation of a pre-existing pyrazole. For instance, 1H-pyrazol-5-amine or a protected derivative can be alkylated with 3-chlorobenzyl bromide or a similar electrophile. The regioselectivity of this alkylation can sometimes be an issue, leading to a mixture of N1 and N2 isomers. The choice of base, solvent, and reaction temperature can influence the outcome.
Multi-component reactions, as discussed previously, offer an efficient alternative. A one-pot reaction of an aldehyde, malononitrile, and (3-chlorobenzyl)hydrazine could directly afford a 1-(3-chlorobenzyl)-5-aminopyrazole derivative. The yields for such reactions are often moderate to good. clockss.org
The following interactive table provides a comparative overview of different synthetic routes for structural analogs of this compound, detailing the methodology, key reagents, reaction conditions, and reported yields.
| Methodology | Key Reagents | Reaction Conditions | Product (Analog) | Yield (%) | Reference |
| N-Alkylation | 1H-Pyrazole, Benzyl Bromide, K2CO3 | Acetonitrile, 60 °C | 1-Benzyl-1H-pyrazole | 35-89 | researchgate.net |
| Knorr Pyrazole Synthesis | β-Ketoester, Benzyl Hydrazine | Reflux in Ethanol with Acetic Acid | 1-Benzyl-3-substituted-1H-pyrazol-5-one | Not Reported | researchgate.net |
| One-Pot Three-Component | Aldehyde, Malononitrile, Phenylhydrazine | Potassium Phthalimide, EtOH:H2O, 50 °C | 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile derivatives | 85-97 | clockss.org |
| Two-Step Synthesis | 3-Cyano-5-fluorobenzoic acid, 2-Aminopyridines | SOCl2, then amine coupling | N-(Pyridin-2-yl)-3-cyano-5-fluorobenzamide | Good | nih.gov |
| Domino C-N Coupling | Acetylenes, Diamine | CuI, N1,N2-dimethylethan-1,2-diamine, THF, 80 °C | Substituted Pyrazoles | 66-93 | nih.gov |
| One-Pot from Amines | Primary Amine, Diketone, O-(4-nitrobenzoyl)hydroxylamine | DMF, 85 °C | N-Alkyl/Aryl Pyrazoles | 47-70 (for aryl amines) | acs.org |
Table 1. Comparative Analysis of Synthetic Routes for Structural Analogs
Chemical Reactivity and Derivatization Strategies of 1 3 Chlorobenzyl 1h Pyrazol 5 Amine Scaffold
Electrophilic and Nucleophilic Modification of the Pyrazole (B372694) Ring System
The pyrazole ring is an electron-rich heterocyclic system, making it susceptible to electrophilic substitution. mdpi.com In 5-aminopyrazoles, the C4 position is the most nucleophilic carbon and the preferred site for electrophilic attack. beilstein-journals.orgrrbdavc.org This is due to the activating effect of the adjacent nitrogen atoms and the 5-amino group. The reactivity order of the nucleophilic sites in the molecule is generally considered to be 5-NH2 > 1-NH > 4-CH. nih.govbeilstein-journals.org
Electrophilic substitution reactions, such as arylation, can be challenging due to competition between reaction at the C4 position and the 5-amino group. nih.gov However, methods have been developed to achieve chemoselective C4-arylation under mild conditions. nih.govresearchgate.net While the C4 position is nucleophilic, the C3 and C5 positions are considered electrophilic in nature. mdpi.com This dual reactivity allows the pyrazole ring to participate in various cycloaddition and condensation reactions for the construction of more complex molecular architectures.
Functionalization at the 5-Amine Position
The primary amino group at the C5 position is the most nucleophilic center in the 1-(3-chlorobenzyl)-1H-pyrazol-5-amine scaffold and is readily functionalized. nih.govbeilstein-journals.org This high reactivity allows for a variety of modifications through reactions with electrophilic reagents. Common derivatization strategies include acylation, alkylation, and sulfonylation. nih.gov
Acylation: The 5-amino group reacts readily with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. This reaction is a common strategy for introducing a wide range of functional groups.
Alkylation: N-alkylation of the amino group can be achieved, though controlling selectivity can be a challenge. nih.gov Methods for N-alkylation of pyrazoles often involve basic conditions followed by the addition of an alkyl halide, or acid-catalyzed methods using electrophiles like trichloroacetimidates. semanticscholar.org
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, another important class of derivatives. nih.gov
These functionalization reactions are crucial for modulating the physicochemical and biological properties of the parent molecule.
| Reaction Type | Reagent Class | Product Type | Reference |
|---|---|---|---|
| Acylation | Benzoyl Chlorides / Anhydrides | N-Pyrazol-5-yl Amides | nih.govacs.org |
| Alkylation | Alkyl Halides | 5-(Alkylamino)pyrazoles | nih.govsemanticscholar.org |
| Sulfonylation | Sulfonyl Chlorides | N-Pyrazol-5-yl Sulfonamides | nih.gov |
Halogenation Reactions on the Pyrazole Core
Direct C-H halogenation of the pyrazole core is a key strategy for introducing a handle for further functionalization, such as cross-coupling reactions. For 5-aminopyrazole derivatives, electrophilic halogenation occurs regioselectively at the C4 position. beilstein-archives.orgresearchgate.netbeilstein-archives.orgresearchgate.net This transformation can be efficiently achieved using N-halosuccinimides (NXS) as safe and inexpensive halogenating agents.
The reaction proceeds under mild, metal-free conditions, often at room temperature, and is compatible with a broad range of substrates. beilstein-archives.orgbeilstein-archives.org Dimethyl sulfoxide (B87167) (DMSO) has been shown to act as both a catalyst and a solvent in these reactions. beilstein-archives.orgresearchgate.net This method provides straightforward access to 4-chloro-, 4-bromo-, and 4-iodo-5-aminopyrazole derivatives in moderate to excellent yields. beilstein-archives.orgbeilstein-archives.org
| Halogenating Agent | Halogen Introduced | Typical Conditions | Reference |
|---|---|---|---|
| N-Chlorosuccinimide (NCS) | Chlorine | DMSO, Room Temperature | beilstein-archives.org |
| N-Bromosuccinimide (NBS) | Bromine | DMSO, Room Temperature | beilstein-archives.orgbeilstein-archives.org |
| N-Iodosuccinimide (NIS) | Iodine | DMSO, Room Temperature | beilstein-archives.org |
| Iodine (I₂) / TBHP | Iodine | EtOH, 50 °C | nih.gov |
Oxidation and Reduction Reactions
The this compound scaffold can undergo various oxidation and reduction reactions. The 5-amino group is susceptible to oxidation, which can lead to the formation of azo compounds through oxidative dimerization. nih.govmdpi.com This reaction can be catalyzed by copper salts in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). nih.gov
Conversely, other functional groups on the scaffold can be reduced. For instance, if a nitro group were present on the pyrazole or benzyl (B1604629) ring, it could be selectively reduced to an amino group using reagents like tin(II) chloride (SnCl₂) or sodium borohydride (B1222165) in the presence of a nickel(II) chloride catalyst. arkat-usa.orgnih.gov While the chlorobenzyl group is generally stable, under forcing conditions such as catalytic hydrogenation, debenzylation or dechlorination could potentially occur. researchgate.net
Substitution Reactions on the Benzyl Moiety
The 3-chlorobenzyl moiety offers another site for derivatization, primarily through modification of the chloro substituent on the aromatic ring. The chlorine atom can be replaced via nucleophilic aromatic substitution (SNAAr). However, these reactions typically require harsh conditions (high temperature and pressure) or activation by strongly electron-withdrawing groups elsewhere on the ring, which are absent in this case.
More feasible approaches involve transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, or Sonogashira couplings. These methods would allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the C3 position of the benzyl ring, significantly expanding the molecular diversity of the scaffold. Another potential reaction is oxidative debenzylation, which would remove the entire benzyl group, typically under oxidative conditions. researchgate.netorganic-chemistry.org
Formation of Azo Derivatives from Pyrazol-5-amines
5-Aminopyrazoles are excellent precursors for the synthesis of azo compounds. Two primary methods are employed: diazotization followed by coupling, and direct oxidative coupling.
Diazotization and Azo Coupling: The 5-amino group can be converted into a diazonium salt by treatment with a nitrosating agent, such as sodium nitrite (B80452) in an acidic medium. conicet.gov.arresearchgate.netnih.gov The resulting pyrazole-5-diazonium salt is an electrophile that can react with electron-rich coupling partners like phenols, anilines, or active methylene (B1212753) compounds to form highly colored azo dyes. researchgate.net In some cases, if an appropriate nucleophilic site is present within the same molecule, intramolecular azo coupling can occur to form fused heterocyclic systems like pyrazolo[3,4-c]cinnolines. researchgate.net
Oxidative Dimerization: As mentioned in section 3.4, 5-aminopyrazoles can undergo direct oxidative dehydrogenative coupling to form symmetrical azo compounds (diazene derivatives). nih.govmdpi.com This reaction typically involves a metal catalyst (e.g., copper) and an oxidant, providing a direct route to N=N bond formation. nih.gov
Strategies for Complex Molecular Construction using Pyrazole-5-amine as a Building Block
The polyfunctional nature of 5-aminopyrazoles makes them exceptionally useful building blocks for the synthesis of fused heterocyclic systems. beilstein-journals.orgnih.govbeilstein-journals.orgmdpi.com The nucleophilic centers (5-NH2 and C4) can react with various bielectrophilic reagents in cyclization and cycloaddition reactions to construct a plethora of bicyclic and polycyclic scaffolds with significant biological and medicinal interest. nih.govbeilstein-journals.org
Commonly synthesized fused systems include:
Pyrazolo[1,5-a]pyrimidines: Formed by the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents. beilstein-journals.orgnih.govacs.org
Pyrazolo[3,4-b]pyridines: Constructed through condensation reactions with α,β-unsaturated ketones or multicomponent reactions involving aldehydes and active methylene compounds. beilstein-journals.orgnih.govbeilstein-journals.org
Pyrazolo[5,1-c] nih.govnih.govnih.govtriazines: Synthesized via diazotization of the 5-amino group followed by coupling with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate. beilstein-journals.orgnih.gov
Pyrazolo[3,4-d]pyrimidines: Can be formed through various cyclization strategies, often involving reactions at the 5-amino and C4 positions. beilstein-journals.orgnih.gov
Transition metal-catalyzed annulation reactions, for example using Rh(III), have also been developed to construct fused systems like pyrazolo[1,5-a]quinazolines from phenyl-substituted 5-aminopyrazoles and alkynes. rsc.org These strategies highlight the immense synthetic utility of the 5-aminopyrazole core in generating complex and diverse molecular architectures.
Structure Activity Relationship Sar Investigations of 1 3 Chlorobenzyl 1h Pyrazol 5 Amine and Its Analogs
Impact of Substituent Position on Benzyl (B1604629) Moiety on Biological Activity
The position of substituents on the benzyl ring of pyrazole (B372694) derivatives significantly influences their biological activity. For instance, in a series of pyrazole-based compounds, the electronic effects of substituents on the phenyl ring were found to be important for antimalarial activity. The presence of a methoxy (B1213986) group in the meta position enhanced the activity, whereas the same group in the ortho or para position led to a progressive loss of potency. nih.gov
Research on pyrazole derivatives has shown that substitutions on the phenyl ring can greatly affect their anti-inflammatory properties. Specifically, the presence of a benzylidene substituent has been noted to remarkably influence anti-inflammatory potency. mdpi.com In one study, derivatives with chlorine atoms on the triazole moiety, which is structurally related to the benzyl group, demonstrated good anti-inflammatory effects. mdpi.com
Furthermore, structure-activity relationship (SAR) studies on pyrazole derivatives as cannabinoid receptor antagonists have highlighted the importance of a para-substituted phenyl ring at the 5-position of the pyrazole core for potent and selective activity. nih.gov Similarly, for anticancer activity, compounds with strong electron-donating methoxy substituents at the 3 and 5 positions of the phenyl ring exhibited more potent cytotoxicity. nih.gov
The following table summarizes the impact of substituent position on the benzyl moiety on the biological activity of various pyrazole analogs:
| Compound Series | Substituent and Position | Observed Biological Activity |
| Antimalarial 5-Aminopyrazoles | Methoxy at meta-position | Increased activity nih.gov |
| Antimalarial 5-Aminopyrazoles | Methoxy at ortho- or para-position | Decreased potency nih.gov |
| Anti-inflammatory Pyrazoles | Benzylidene substituent | Significant influence on potency mdpi.com |
| Cannabinoid Receptor Antagonists | Para-substituted phenyl at C5 | Potent and selective activity nih.gov |
| Anticancer Pyrazoles | Methoxy at 3 and 5 positions | Potent cytotoxicity nih.gov |
Influence of Pyrazole Ring Substituents on Activity
Substituents on the pyrazole ring itself play a crucial role in determining the biological activity of these compounds. The nature, size, and electronic properties of these substituents can modulate the molecule's interaction with biological targets.
For example, the introduction of a thienyl moiety at the 5-position of 4-aminopyrazoles was found to significantly increase their acute toxicity. nih.gov In another study, the presence of a methyl group on the C5 substituent of a benzimidazole-pyrazole compound slightly improved its activity against S. aureus. nih.gov Furthermore, research on 3-aminopyrazoles indicated that substitutions on the pyrazole ring affect bioactivity, with methyl substitution at the R1 position leading to higher activity compared to substitution at the R2 position. researchgate.net
The importance of an unsubstituted N1 nitrogen on the pyrazole ring has also been highlighted for cytotoxic and antiproliferative activity. nih.gov Conversely, introducing a more embedded substituent at the N1 position has been associated with anti-inflammatory activity. nih.gov In the context of antimicrobial activity, electron-donating substituents at the third position of the pyrazole ring were found to enhance activity compared to those at the fourth position. mdpi.com The insertion of acetyl and methyl groups also improved activity against Gram-positive bacterial strains. mdpi.com
The table below illustrates the influence of various pyrazole ring substituents on the activity of different analog series:
| Compound Series | Pyrazole Ring Substituent | Effect on Activity |
| 4-Aminopyrazoles | Thienyl at C5 | Increased acute toxicity nih.gov |
| Benzimidazole-Pyrazoles | Methyl at C5 | Slightly improved antibacterial activity nih.gov |
| 3-Aminopyrazoles | Methyl at R1 vs. R2 | Higher activity with R1 substitution researchgate.net |
| Anticancer Pyrazoles | Unsubstituted N1 | Important for cytotoxic activity nih.gov |
| Anti-inflammatory Pyrazoles | Embedded substituent at N1 | Associated with anti-inflammatory effects nih.gov |
| Antimicrobial Pyrazoles | Electron-donating group at C3 | Enhanced activity mdpi.com |
| Antimicrobial Pyrazoles | Acetyl and methyl groups | Improved activity against Gram-positive bacteria mdpi.com |
Correlation Between Structural Features and Enzymatic Inhibition Profiles
The structural features of 1-(3-Chlorobenzyl)-1H-pyrazol-5-amine analogs are directly correlated with their ability to inhibit various enzymes, which is a key mechanism for their therapeutic effects. The pyrazole core and its substituents can interact with the active sites of enzymes, leading to inhibition.
For instance, pyrazole derivatives have been identified as potent inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in neurological disorders. nih.gov Some synthesized compounds showed high activity against both MAO-A and MAO-B isoforms. nih.gov In the realm of anticancer research, pyrazole derivatives have demonstrated inhibitory activity against several kinases, which are crucial for cancer cell proliferation and survival. nih.gov For example, certain pyrazole-based compounds are selective inhibitors of CDK12/13. nih.gov
The pyrazole ring can act as a bioisostere for other chemical groups, improving properties like lipophilicity and solubility, which facilitates better binding to enzyme receptor pockets. nih.gov The C-3 methylamino pyrazole part of some drugs is crucial for forming hydrogen bond interactions with amino acid residues in the enzyme's active site, thereby enhancing affinity. nih.gov
The following table presents examples of pyrazole analogs and their enzymatic inhibition profiles:
| Enzyme Target | Structural Feature of Pyrazole Analog | Inhibition Profile |
| Monoamine Oxidase (MAO) | 1-Thiocarbamoyl-3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole | Potent MAO-B inhibitor nih.gov |
| Cyclin-Dependent Kinases (CDK) | α,β-unsaturated carbonyl moiety | Selective CDK12/13 inhibitor nih.gov |
| Akt (Protein Kinase B) | Pyrazole derivative | Reduced phosphorylation of GSK3β nih.gov |
| Aurora A Kinase | Nitro group on pyrazole scaffold | Optimal for inhibitory activity nih.gov |
| Carbonic Anhydrase (hCA II, IX, XII) | Pyrazole-based benzene (B151609) sulfonamides | Potent inhibitors, some more active than acetazolamide (B1664987) rsc.org |
| Urease | 1-hydroxymethyl-3,5-dimethylpyrazole | Selective inhibitor researchgate.net |
| Butyrylcholinesterase | 2-[bis(1,5-dimethyl-1H-pyrazol-3-ylmethyl)amino]ethan-1-ol | Selective inhibitor researchgate.net |
Structural Determinants of Receptor Binding Affinity
The ability of this compound and its analogs to bind with high affinity to specific biological receptors is a key determinant of their pharmacological effects. The pyrazole ring, being both a hydrogen bond acceptor and donor, plays a significant role in binding to drug targets and can alter the affinity for different receptor pockets. nih.gov
In the context of cannabinoid receptors, specific structural features are required for potent and selective antagonistic activity. These include a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. nih.gov For androgen receptors, the pyrazole structures can bind effectively within a narrow pocket, with one pyrazole forming a π–π interaction with an arginine residue and a nitrogen atom forming a hydrogen bond with a phenylalanine residue. nih.gov
The hydrogen bond 'zipper' structure, facilitated by the special position of the amino group in 3-aminopyrazole, enhances the binding ability of these compounds to receptors. tandfonline.com Furthermore, in the case of VEGFR receptors, the indazole part of a pyrazole-containing drug forms two hydrogen bonds with cysteine and glutamic acid in the hinge-binding region, leading to tighter binding. nih.gov
The table below outlines the structural determinants for receptor binding affinity in different classes of pyrazole analogs:
| Receptor Target | Key Structural Features of Pyrazole Analog | Nature of Interaction |
| Cannabinoid Receptor (CB1) | Para-substituted phenyl at C5, carboxamido at C3, 2,4-dichlorophenyl at N1 | Potent and selective antagonism nih.gov |
| Androgen Receptor (AR) | Two pyrazole structures | π–π interaction with Arg840, H-bond with Phe673 nih.gov |
| VEGFR | Indazole moiety | Two hydrogen bonds with Cys673 and Glu671 nih.gov |
| GABA-A Receptor | Pyrazole derivatives | Hydrogen bonds with Thr176 and Arg180 researchgate.net |
| Serotonin Transporter (SERT) | Pyrazole derivatives | Interactions with Gly439, Ile441, and Arg11 researchgate.net |
| P-glycoprotein (P-gp) | Unsubstituted ring A and specific substituents on ring B | High affinity binding bohrium.com |
Systematic Modification Approaches for Efficacy and Selectivity Enhancement
Systematic modification of the this compound scaffold is a fundamental strategy to enhance the efficacy and selectivity of these compounds. This involves a methodical approach to altering different parts of the molecule and assessing the impact on biological activity.
One common approach is the one-pot synthesis of polysubstituted pyrazoles, which allows for the efficient creation of a library of compounds with diverse substitutions. ias.ac.in This method facilitates the exploration of a wide range of structural variations to identify candidates with improved properties. Another strategy involves the use of multicomponent reactions, which can generate complex pyrazole derivatives in a single step, accelerating the drug discovery process. nih.gov
For instance, a systematic exploration of the structure-activity relationship of 3,4,5-substituted pyrazoles can be achieved by varying one moiety at a time. nih.gov The introduction of different residues, such as methyl, benzyl, or cyclopentyl groups, can reveal how size and lipophilicity affect inhibitory activity. nih.gov Furthermore, the fusion of the pyrazole ring with other heterocyclic systems, such as phthalide, can lead to novel derivatives with potentially enhanced biological profiles. ias.ac.in
The development of eco-friendly and efficient synthetic pathways, such as solvent-less procedures for pyrano[2,3-c]pyrazoles, also contributes to the systematic modification and optimization of these compounds. ias.ac.in By coupling pyrazoles with other molecular frameworks like isatin, carbazole, or benzothiophene, researchers aim to enhance the bioactivity of the resulting hybrid molecules. ias.ac.in
The table below summarizes various systematic modification approaches and their intended outcomes:
| Modification Approach | Description | Desired Outcome |
| One-Pot Synthesis | Efficiently creating polysubstituted pyrazoles. ias.ac.in | Rapid generation of a diverse compound library. |
| Multicomponent Reactions | Synthesizing complex pyrazoles in a single step. nih.gov | Acceleration of the drug discovery process. |
| Systematic SAR Exploration | Varying one substituent at a time on the pyrazole core. nih.gov | Understanding the impact of specific structural changes on activity. |
| Heterocyclic Fusion | Fusing the pyrazole ring with other cyclic systems. ias.ac.in | Creation of novel derivatives with potentially enhanced bioactivity. |
| Eco-Friendly Synthesis | Utilizing solvent-less or green chemistry approaches. ias.ac.in | Efficient and sustainable production of pyrazole analogs. |
| Molecular Hybridization | Coupling pyrazoles with other bioactive frameworks. ias.ac.in | Enhancement of the overall biological activity of the molecule. |
In Vitro Biological Activities and Pharmacological Target Identification
Anti-inflammatory Potential and Mechanisms
The anti-inflammatory properties of pyrazole-based compounds are a key area of investigation. The mechanisms underlying these effects are multifaceted, primarily involving the inhibition of key enzymes and signaling molecules in the inflammatory cascade.
Cyclooxygenase (COX) Enzyme Inhibition
Pyrazole (B372694) derivatives are recognized for their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins—key mediators of inflammation, pain, and fever. nih.govnih.gov The selective inhibition of the COX-2 isoform is a particularly attractive therapeutic strategy, as it is primarily induced during inflammation, while the COX-1 isoform is constitutively expressed and involved in physiological functions. nih.govresearchgate.net
Some pyrazole-containing compounds have been identified as potent COX inhibitors. sysrevpharm.org For instance, certain hybrid pyrazole analogues have demonstrated significant in vitro inhibitory action against both COX-1 and COX-2. nih.gov The structural features of the pyrazole ring are crucial for this inhibitory activity. nih.gov
Modulation of Nitric Oxide (NO) Production
Nitric oxide (NO) is a critical signaling molecule with a dual role in inflammation. Under normal physiological conditions, it exerts anti-inflammatory effects; however, excessive production during pathological conditions contributes to inflammation. sysrevpharm.org Some pyrazole derivatives have been shown to modulate the production of NO.
For instance, certain phenyl-pyrazoline-coumarin compounds have demonstrated the ability to decrease NO synthesis induced by lipopolysaccharide (LPS). sysrevpharm.org This is often achieved by down-regulating the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for the overproduction of NO in inflammatory states. sysrevpharm.org The integration of a nitric oxide-donating moiety into a pyrazoline structure has been explored as a strategy to enhance anti-inflammatory effects while potentially mitigating some of the side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.netsysrevpharm.org
Anticancer Activity and Cellular Mechanisms
The anticancer potential of 1-(3-Chlorobenzyl)-1H-pyrazol-5-amine and related pyrazole derivatives is a significant area of research. These compounds have been shown to exert cytotoxic effects on various cancer cell lines through diverse cellular mechanisms. nih.govsrrjournals.commdpi.com
In Vitro Cytotoxicity and Apoptosis Induction
Numerous studies have highlighted the cytotoxic effects of pyrazole derivatives against a range of human cancer cell lines. nih.govsrrjournals.comnih.gov For example, certain 1,3,5-trisubstituted-1H-pyrazole derivatives have shown significant cytotoxicity against MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer) cell lines, with IC50 values in the micromolar range. nih.gov The presence of specific substituents, such as chlorophenyl groups, has been noted to enhance this cytotoxic activity. nih.govsrrjournals.com
A key mechanism underlying this cytotoxicity is the induction of apoptosis, or programmed cell death. Pyrazole derivatives have been observed to activate pro-apoptotic proteins such as Bax, p53, and Caspase-3. nih.gov For instance, one study demonstrated that a pyrazole derivative induced apoptosis in MDA-MB-468 triple-negative breast cancer cells, accompanied by an increase in caspase-3 activity. nih.gov This suggests that these compounds can trigger the intrinsic apoptotic pathway, a crucial mechanism for eliminating cancerous cells.
| Cell Line | Compound Type | IC50 (µM) | Reference |
| MCF-7 (Breast Cancer) | 1,3,5-trisubstituted-1H-pyrazole derivatives | 3.9–35.5 | nih.gov |
| MDA-MB-468 (Triple-Negative Breast Cancer) | 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | 14.97 (24h), 6.45 (48h) | nih.gov |
| A549 (Lung Cancer) | Pyrazoline derivatives with Cl & Br groups | Not specified | srrjournals.com |
| PC-3 (Prostate Cancer) | 1,3,5-trisubstituted-1H-pyrazole derivatives | Not specified | nih.gov |
Kinase Inhibition
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Pyrazole-based compounds have emerged as promising kinase inhibitors. mdpi.com The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, for example, is a pharmacophore found in several kinase inhibitors. mdpi.com
Derivatives of 3-amino-1H-pyrazole have been developed as inhibitors of the understudied PCTAIRE family of cyclin-dependent kinases (CDKs), such as CDK16. mdpi.com Optimized compounds have demonstrated high cellular potency for CDK16 and other members of the PCTAIRE and PFTAIRE families, leading to a G2/M phase cell cycle arrest. mdpi.com
BRAF(V600E) Signaling Pathway Modulation
The BRAF gene, a member of the RAF kinase family, is a key component of the RAS-RAF-MEK-ERK signaling pathway, which regulates cell growth and survival. nih.gov The BRAF(V600E) mutation is a common driver of various cancers, particularly melanoma. nih.govresearchgate.net
Pyrazole-containing compounds have been identified as potent inhibitors of the BRAF(V600E) kinase. nih.govresearchgate.net For instance, a triarylimidazole BRAF inhibitor bearing a phenylpyrazole group was identified as an active BRAF inhibitor. nih.gov Further optimization led to the discovery of tricyclic 1,4-dihydroindeno[1,2-c]pyrazole derivatives with nanomolar activity in inhibiting purified mutant BRAF and oncogenic BRAF-driven signaling in melanoma cell lines. nih.gov These inhibitors typically bind to the kinase domain of BRAF, thereby inhibiting downstream signaling pathways. researchgate.net Some pyridinyl imidazole (B134444) compounds have been shown to disrupt the BRAF V600E-driven ERK MAPK activity in melanoma cells. nih.gov
Based on a comprehensive search of available scientific literature, there is currently no specific in vitro research data published for the compound This compound corresponding to the biological activities requested in the outline.
Extensive searches for the antibacterial, antifungal, antiviral, antitubercular, and analgesic properties of this exact molecule did not yield specific studies or data sets. The available research focuses on the broader class of pyrazole derivatives or on analogues with different substitution patterns, such as "1-(3-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine" or other pyrazol-5-amine variants.
Therefore, it is not possible to provide a detailed and scientifically accurate article that adheres to the strict outline and focuses solely on the in vitro biological activities of this compound. To do so would require extrapolating from dissimilar compounds, which would violate the instructions to focus exclusively on the specified molecule.
Enzyme Modulation and Inhibition Studies
There is no available scientific literature detailing the specific enzyme modulation or inhibition properties of this compound. Although related pyrazole-containing molecules have been investigated as inhibitors of various enzymes such as monoamine oxidases, acetylcholinesterase, butyrylcholinesterase, and thrombin, no such studies have been reported for this specific compound. dntb.gov.uanih.govnih.govresearchgate.netnih.gov
Enzyme Inhibition Data for this compound
| Target Enzyme | IC50 / Ki | Assay Conditions | Reference |
|---|---|---|---|
| Data Not Available | Data Not Available | Data Not Available | N/A |
Receptor Binding and Allosteric Modulation Studies
No specific data from receptor binding assays or allosteric modulation studies for this compound could be identified in the public domain. The pyrazole scaffold is a component of molecules that have been shown to interact with various receptors, including the metabotropic glutamate receptor subtype 5 and GABA-gated chloride channels. nih.govnih.govacs.org However, binding affinities and functional modulation data for this compound have not been reported.
Receptor Binding Data for this compound
| Receptor Target | Binding Affinity (Kd / Ki) | Radioligand / Assay | Reference |
|---|---|---|---|
| Data Not Available | Data Not Available | Data Not Available | N/A |
Computational Chemistry and Theoretical Characterization of 1 3 Chlorobenzyl 1h Pyrazol 5 Amine System
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a chemical system.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organic molecules due to its balance of accuracy and computational efficiency. eurasianjournals.com For a system like 1-(3-Chlorobenzyl)-1H-pyrazol-5-amine, DFT is employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles to find the most stable conformation. nih.govacu.edu.in DFT calculations are also used to determine various electronic properties, including orbital energies, electron density distribution, and molecular electrostatic potential, which are crucial for understanding the molecule's reactivity and intermolecular interactions. eurasianjournals.comresearchgate.net Furthermore, DFT is instrumental in predicting vibrational frequencies and electronic transition energies, which correspond to spectroscopic data. researchgate.net
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A commonly employed and well-validated level of theory for pyrazole (B372694) derivatives involves the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. nih.govresearchgate.netdntb.gov.ua This functional combines the strengths of Hartree-Fock theory and DFT.
For the basis set, Pople-style basis sets such as 6-311G(d,p) or 6-311++G(d,p) are frequently used. nih.govresearchgate.net The inclusion of polarization functions (d,p) and diffuse functions (++) is crucial for accurately describing the electronic distribution, especially for systems containing heteroatoms and for modeling non-covalent interactions. researchgate.net The choice of basis set represents a compromise between computational cost and the desired accuracy of the results. For instance, studies on similar pyrazole structures have successfully used the B3LYP/6-311G** level of theory to reproduce experimental structural parameters and vibrational spectra. nih.gov
Table 1: Representative Basis Sets and Functionals Used in DFT Studies of Pyrazole Derivatives
| Functional | Basis Set | Typical Application |
| B3LYP | 6-311G(d,p) | Geometry Optimization, Vibrational Frequencies |
| B3LYP | 6-311++G(d,p) | Electronic Properties, NBO Analysis, Reactivity Descriptors |
| CAM-B3LYP | 6-311++G(d,p) | UV-Vis Spectra Prediction, Charge-Transfer Excitations |
| PBE0 | def2-TZVP | High-Accuracy Energy Calculations |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govresearchgate.net This method is vital in drug discovery for screening potential drug candidates and understanding their mechanism of action. biointerfaceresearch.comnih.gov For this compound, docking simulations would be performed against various biological targets, such as protein kinases, which are often implicated in diseases like cancer and inflammation. nih.govresearchgate.net
The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. Software like AutoDock is commonly used for these simulations. ijpbs.com The docking algorithm then explores various possible binding poses of the ligand within the active site of the protein, calculating a scoring function for each pose to estimate the binding affinity. researchgate.netijpbs.com Key interactions identified through docking include hydrogen bonds, hydrophobic interactions, and π-π stacking. For pyrazole derivatives, the nitrogen atoms of the pyrazole ring and the amino group are often involved in crucial hydrogen bonding with amino acid residues in the protein's active site. nih.govnih.gov The chlorobenzyl group can engage in hydrophobic and halogen-bond interactions, further stabilizing the ligand-protein complex. The results, typically given as binding energy (in kcal/mol), indicate the stability of the complex. nih.gov
Table 2: Example of Molecular Docking Results for Pyrazole Derivatives Against Kinase Targets
| Pyrazole Derivative | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues |
| Compound 1b | VEGFR-2 (2QU5) | -10.09 | Cys919, Asp1046 |
| Compound 2b | CDK2 (2VTO) | -10.35 | Leu83, Lys33 |
| Compound 25 | RET Kinase | -7.14 | Ala807 |
Data is illustrative and based on similar compounds reported in the literature. nih.govresearchgate.net
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic properties. researchgate.net The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.govresearchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates a molecule is more polarizable and more reactive. nih.gov For pyrazole derivatives, the HOMO is often localized on the electron-rich pyrazole ring and the amino substituent, while the LUMO can be distributed over the aromatic systems. The HOMO-LUMO gap can be calculated using DFT and is often used to predict the molecule's behavior in chemical reactions and its potential for electronic applications. researchgate.netresearchgate.net This gap is also related to the electronic absorption properties of the molecule, corresponding to the lowest energy electronic transition. schrodinger.com
Table 3: Representative FMO Energies and Energy Gaps for Pyrazole Derivatives (Calculated using DFT)
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| Pyz-1 | -6.150 | -1.032 | 5.118 |
| Pyz-2 | -6.102 | -0.937 | 5.165 |
| Molecule 5d | - | - | 4.3783 |
Data is illustrative and based on similar compounds reported in the literature. nih.govacu.edu.in
Charge Distribution and Electrostatic Potential Analysis
The distribution of electron density in a molecule is key to understanding its chemical behavior. Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be performed to calculate the partial atomic charges on each atom in this compound. This reveals the electron-rich and electron-deficient centers within the molecule.
A more intuitive way to visualize charge distribution is through the Molecular Electrostatic Potential (MEP) map. researchgate.netresearchgate.net The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. acu.edu.inresearchgate.net For this compound, negative potential is expected around the nitrogen atoms of the pyrazole ring and the amino group, as well as the chlorine atom, indicating these are likely sites for hydrogen bonding and electrophilic interactions. The hydrogen atoms of the amino group and the aromatic rings would exhibit positive potential. researchgate.net
Prediction of Spectroscopic Properties (e.g., IR, Raman, UV-Vis)
Computational methods can predict various spectroscopic properties, which can be used to interpret and confirm experimental data.
Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net These calculated frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be correlated with the peaks observed in experimental IR and Raman spectra. rsc.org By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to specific functional groups, such as N-H stretching of the amine, C-Cl stretching of the chlorobenzyl group, and various vibrations of the pyrazole and phenyl rings. rsc.org
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra of molecules. rsc.org This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelength (λmax), oscillator strength (f), and the nature of the electronic transitions (e.g., π→π* or n→π*). mdpi.com For this compound, transitions involving the π-systems of the pyrazole and benzene (B151609) rings are expected to dominate the UV-Vis spectrum.
Table 4: Predicted Spectroscopic Data for a Representative Pyrazole Derivative
| Spectroscopic Technique | Predicted Wavenumber/Wavelength | Assignment |
| IR | ~3400-3500 cm-1 | N-H stretching (amine) |
| IR | ~1600-1650 cm-1 | C=N stretching (pyrazole ring) |
| IR | ~700-800 cm-1 | C-Cl stretching |
| UV-Vis (TD-DFT) | ~250-350 nm | π→π* transitions |
Data is illustrative and based on general values for similar functional groups and compounds. researchgate.netnih.gov
Conformational Analysis and Molecular Dynamics Simulations
Currently, there is a lack of published research detailing the conformational landscape or the dynamic behavior of this compound through molecular dynamics simulations. Such studies would typically involve the exploration of the molecule's potential energy surface to identify stable conformers and the rotational barriers between them. Key parameters, including dihedral angles between the pyrazole and chlorobenzyl rings, would be crucial in determining the molecule's preferred three-dimensional structure.
Molecular dynamics simulations would further provide insights into the flexibility and intermolecular interactions of the compound in various environments. eurasianjournals.com However, without specific studies, any discussion on these aspects would be purely speculative.
Theoretical Exploration of Reaction Mechanisms
Similarly, the theoretical exploration of reaction mechanisms involving this compound has not been a subject of focused computational investigation in the available literature. Such studies are vital for predicting the reactivity of a molecule, understanding its synthetic pathways, and designing new chemical transformations. mdpi.combeilstein-archives.org
A theoretical study would typically employ quantum mechanical calculations, such as Density Functional Theory (DFT), to map out reaction pathways, identify transition states, and calculate activation energies. nih.govresearchgate.net This information is critical for optimizing reaction conditions and predicting the formation of potential products. The absence of such computational data for this compound limits a deep understanding of its chemical behavior from a theoretical standpoint.
Prospects in Medicinal Chemistry Research and Drug Discovery
Role as a Privileged Scaffold in Drug Design
In drug discovery, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, diverse biological targets. The pyrazole (B372694) ring system, the core of 1-(3-Chlorobenzyl)-1H-pyrazol-5-amine, is widely recognized as such a scaffold. nih.govresearchgate.netresearchgate.net Its five-membered aromatic ring containing two adjacent nitrogen atoms offers a unique combination of electronic properties and hydrogen bonding capabilities. This versatility allows pyrazole derivatives to interact with a broad range of proteins and enzymes, making them a cornerstone in the design of new drugs. researchgate.net
The value of the pyrazole scaffold is evidenced by its presence in numerous FDA-approved drugs targeting a variety of conditions, from cancer to inflammatory diseases and viral infections. nih.govresearchgate.netnih.gov The structure of pyrazole allows for substitution at multiple positions, enabling chemists to fine-tune the molecule's steric, electronic, and pharmacokinetic properties to achieve desired biological activity and selectivity. The 5-amino pyrazole moiety, as seen in the title compound, is a particularly useful building block, providing a key site for further chemical elaboration to create extensive libraries of potential drug candidates. researchgate.net
Lead Compound Identification and Optimization
A molecule like this compound can serve as an excellent starting point, or "lead compound," in a drug discovery program. Once an initial lead compound shows a desired, albeit often modest, biological activity, the process of lead optimization begins. This involves the systematic chemical modification of the lead structure to improve its potency, selectivity, and drug-like properties.
For pyrazole-based compounds, optimization strategies often involve exploring different substituents on the pyrazole ring and its appended groups. For example, in the development of inhibitors for the meprin α enzyme, a 3,5-diphenylpyrazole (B73989) was used as a lead structure. nih.gov Researchers then synthesized and tested a series of analogs to establish a structure-activity relationship (SAR), as detailed in the table below. This process revealed that while small alkyl groups decreased activity, a cyclopentyl moiety maintained potency, demonstrating how modifications can fine-tune the compound's interaction with its target. nih.gov
Similarly, a high-throughput screening campaign identified a dihydropyrazole urea (B33335) as a lead compound for RIP1 kinase inhibition. osti.gov Subsequent optimization efforts, which involved creating hybrid structures and exploring stereochemistry, led to a significant increase in both biochemical and cellular efficacy. osti.gov This iterative process of design, synthesis, and testing is fundamental to transforming a simple lead into a viable drug candidate.
| Compound | Core Structure | Modification | Inhibitory Activity (IC₅₀) |
|---|---|---|---|
| 7a | 3,5-diphenylpyrazole | Phenyl group | Low nanomolar range |
| 14a | 3,5-disubstituted-pyrazole | Methyl group | Decreased activity |
| 14b | 3,5-disubstituted-pyrazole | Benzyl (B1604629) group | Decreased activity |
| 14c | 3,5-disubstituted-pyrazole | Cyclopentyl moiety | Similar activity to 7a |
Rational Design of Pyrazole-Based Therapeutic Agents
Rational drug design utilizes the three-dimensional structure of a biological target to design molecules that will bind to it with high affinity and specificity. The pyrazole scaffold is highly amenable to this approach. With its defined geometry and multiple points for substitution, chemists can use computational modeling and structural biology insights to design derivatives of this compound that are tailored to fit precisely into the active site of a specific enzyme or receptor.
For instance, the design of novel antiproliferative agents for MCF-7 breast cancer cells has been achieved using pyrazoline-based structures (a reduced form of pyrazole). nih.gov By understanding the binding requirements of targets like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), researchers rationally designed and synthesized compounds that exhibited potent dual inhibitory activity. nih.gov In another example, a series of 1H-pyrazole-3-carboxamide derivatives were designed by modifying a known inhibitor of Fms-like receptor tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML). mdpi.com This rational, step-by-step structural optimization led to a new compound with significantly more potent activity against FLT3 and related kinases. mdpi.com
Development of Enzyme and Kinase Inhibitors
One of the most successful applications of the pyrazole scaffold has been in the development of enzyme inhibitors, particularly protein kinase inhibitors. nih.gov Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, especially cancer. mdpi.com The pyrazole core is adept at mimicking the adenine (B156593) region of ATP (adenosine triphosphate), the energy currency that kinases use, allowing pyrazole-based inhibitors to compete with ATP and block the kinase's activity. mdpi.com
Numerous pyrazole derivatives have been developed as potent and selective inhibitors of a wide range of kinases. For example, 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives were designed as selective inhibitors of JNK3, a kinase implicated in neurodegenerative diseases. nih.gov Docking studies have shown that pyrazole derivatives can effectively bind to the active sites of key cancer-related kinases such as VEGFR-2, Aurora A, and CDK2. nih.gov Furthermore, research into understudied kinase families, like the PCTAIRE subfamily, has utilized the N-(1H-pyrazol-3-yl)pyrimidin-4-amine scaffold to develop potent and selective inhibitors, leading to compounds that induce cell cycle arrest. mdpi.com
The table below summarizes selected examples of pyrazole-based kinase inhibitors and their potencies, illustrating the broad applicability of this scaffold in targeting this critical class of enzymes.
| Pyrazole Derivative Class | Target Kinase | Therapeutic Area | Reported Potency (IC₅₀) | Reference |
|---|---|---|---|---|
| 1H-pyrazole-3-carboxamides | FLT3 | Acute Myeloid Leukemia | 0.089 nM | mdpi.com |
| 1,3-diphenyl-N-(phenylcarbamothioyl)-1H-pyrazole-4-carboxamides | CDK2 | Cancer | 25 nM | nih.gov |
| 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazoles | JNK3 | Neurodegenerative Diseases | 227 nM | nih.gov |
| N-(1H-pyrazol-3-yl)pyrimidin-4-amines | CDK16 (PCTAIRE) | Cancer | 33 nM (EC₅₀) | mdpi.com |
Potential Applications in Agrochemical Research
Design of Pyrazole-Containing Herbicides
Pyrazole (B372694) derivatives have been successfully developed into commercial herbicides that act on various biological targets within weeds. clockss.org A prominent class of pyrazole herbicides are the 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, which are characterized by a 4-benzoyl-1-methylpyrazole structure. researchgate.net These compounds disrupt pigment biosynthesis in susceptible plants, leading to bleaching and eventual death. researchgate.net
Another significant group of pyrazole-based herbicides are protoporphyrinogen (B1215707) oxidase (PPO) inhibitors. clockss.org Compounds like pyraflufen-ethyl (B41820) and the pre-emergent herbicide fluazolate (B1672857) feature a 3-phenylpyrazole structure and are highly effective against a broad range of weeds. clockss.org
Furthermore, the modification of existing herbicide scaffolds with pyrazole moieties has proven to be a successful strategy for discovering new herbicidal molecules. For instance, researchers have designed and synthesized novel 2-picolinic acid herbicides by replacing a chlorine atom with a phenyl-substituted pyrazole ring, leading to compounds with potent herbicidal activity. mdpi.com The structure-activity relationship studies in these series often reveal that the nature and position of substituents on both the pyrazole and the attached aryl rings are critical for herbicidal efficacy. mdpi.com Given these precedents, 1-(3-Chlorobenzyl)-1H-pyrazol-5-amine represents a valuable starting material for the synthesis of novel herbicidal candidates.
Insecticidal Activity
The pyrazole scaffold is a cornerstone of modern insecticide chemistry, with fipronil (B1672679) being a notable example. rhhz.net Many pyrazole-based insecticides function by blocking GABA-gated chloride channels in insects, leading to hyperexcitation of the central nervous system and death. rhhz.net The insecticidal activity of pyrazole derivatives is highly dependent on the substituents at various positions of the pyrazole ring. rhhz.net
Structure-activity relationship (SAR) analyses of pyrazole insecticides have shown that the introduction of specific groups at the 1, 3, and 5-positions of the pyrazole ring can significantly enhance insecticidal potency. For instance, the presence of a substituted phenyl or pyridyl group at the N1-position is often crucial for high activity. rhhz.netmdpi.com The 5-amino group in this compound is a key feature found in insecticidally active compounds like fipronil and its analogues. beilstein-journals.org
Research has demonstrated that derivatives of 5-aminopyrazoles can exhibit potent insecticidal effects. For example, a series of novel 5-amino-1-aryl-1H-pyrazole-4-carbonitriles have been synthesized and shown to possess significant insecticidal activity against larvae of Tuta absoluta. organic-chemistry.org The following table presents the insecticidal activity of some of these related compounds.
| Compound Name | Target Pest | Activity |
| 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile | Tuta absoluta larvae | 75% mortality after 48 h |
| 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbonitrile | Tuta absoluta larvae | 60% mortality after 48 h |
This data is illustrative of the insecticidal potential of the 5-aminopyrazole scaffold and is not specific to this compound.
Broader Use in Pesticides and Other Agrochemical Formulations
The utility of pyrazole derivatives extends beyond herbicides and insecticides to include fungicides and nematicides. rhhz.net The ability to introduce a wide array of functional groups onto the pyrazole ring allows for the development of pesticides with diverse modes of action. rhhz.netnih.gov The compound this compound, as a versatile chemical intermediate, can be utilized in the synthesis of a broad spectrum of potential agrochemicals.
Patents covering pyrazole derivatives often claim a wide range of applications in agriculture, reflecting the broad biological activity of this class of compounds. These patents typically describe the synthesis of libraries of pyrazole compounds with various substituents and their subsequent screening for pesticidal activity against a panel of common agricultural pests. google.com The core structure of this compound, with its reactive amino group and substituted benzyl (B1604629) moiety, makes it an ideal candidate for inclusion in such discovery programs aimed at identifying new active ingredients for agrochemical formulations.
Future Research Directions and Unexplored Avenues for 1 3 Chlorobenzyl 1h Pyrazol 5 Amine
Exploration of Novel Synthetic Pathways
The synthesis of pyrazole (B372694) derivatives is a mature field, with established methods such as the Knorr synthesis, which involves the condensation of hydrazine (B178648) with 1,3-dicarbonyl compounds, and reactions of alkynes with diazomethane. numberanalytics.com However, the pursuit of novel, more efficient, and sustainable synthetic routes is a continuous endeavor in organic chemistry.
Future research into the synthesis of 1-(3-chlorobenzyl)-1H-pyrazol-5-amine could focus on several innovative approaches:
Green Chemistry Approaches: The development of synthetic methods that utilize environmentally benign solvents, reduce energy consumption, and minimize waste generation would be a significant advancement. This could involve exploring microwave-assisted synthesis or flow chemistry techniques, which have been shown to accelerate reaction times and improve yields for various heterocyclic compounds. beilstein-journals.org
Catalytic Methods: Investigating novel catalytic systems, such as those based on earth-abundant metals or organocatalysts, could lead to more efficient and selective syntheses. For instance, developing a one-pot, multi-component reaction catalyzed by a reusable catalyst would be a highly desirable goal. researchgate.net
Combinatorial Chemistry: The use of combinatorial chemistry techniques could facilitate the rapid synthesis of a library of analogs based on the this compound scaffold. nih.gov This would be invaluable for subsequent structure-activity relationship studies.
A comparative table of potential synthetic approaches is presented below:
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced purity. | Optimization of reaction conditions (temperature, time, power). |
| Flow Chemistry | Scalability, improved safety, precise control over reaction parameters. | Reactor design and optimization for continuous production. |
| Multi-Component Reactions | High atom economy, reduced number of synthetic steps, increased efficiency. | Identification of suitable catalysts and reaction conditions. |
| Organocatalysis | Metal-free catalysis, often milder reaction conditions, enantioselective potential. | Design and screening of novel organocatalysts. |
Advanced SAR Studies and Machine Learning Approaches
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.govresearchgate.net For this compound, a systematic exploration of its SAR is a critical next step.
Future research in this area should involve:
Systematic Structural Modifications: A library of analogs should be synthesized to probe the importance of various structural features. This includes modifying the substitution pattern on the benzyl (B1604629) ring, altering the position of the amino group on the pyrazole ring, and introducing different substituents at other positions of the pyrazole core.
Integration of Machine Learning: Artificial intelligence and machine learning (AI/ML) are increasingly being used to accelerate drug discovery. springernature.comnih.gov By training ML models on experimental data from a library of analogs, it may be possible to predict the biological activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.govresearchgate.net Generative AI models could also be employed to design novel pyrazole derivatives with desired properties. nih.gov
A proposed workflow for advanced SAR studies is as follows:
Library Synthesis: Generate a diverse library of analogs of this compound.
High-Throughput Screening: Screen the library against a panel of biological targets to obtain initial activity data.
QSAR Modeling: Develop Quantitative Structure-Activity Relationship (QSAR) models to correlate structural features with biological activity.
Machine Learning-Guided Design: Utilize machine learning algorithms to predict the activity of virtual compounds and guide the design of the next generation of analogs. nih.gov
Iterative Optimization: Synthesize and test the most promising candidates to refine the SAR and improve potency and selectivity.
Identification of Novel Biological Targets and Polypharmacology
The pyrazole scaffold is present in a wide range of approved drugs with diverse mechanisms of action, highlighting its ability to interact with multiple biological targets. nih.gov A key area of future research for this compound is the identification of its specific biological targets and the exploration of its potential polypharmacology.
Unexplored avenues include:
Target Identification Studies: Employing techniques such as chemical proteomics, affinity chromatography, and computational target prediction can help to identify the specific proteins that this compound interacts with in a cellular context.
Phenotypic Screening: Conducting high-content phenotypic screens can reveal unexpected biological activities and provide clues about the compound's mechanism of action without a preconceived target.
Polypharmacology Profiling: Systematically screening the compound against a broad panel of kinases, G-protein coupled receptors (GPCRs), and other enzyme families could reveal a polypharmacological profile. Understanding these off-target interactions is crucial, as they can contribute to both therapeutic efficacy and potential side effects. The ability of pyrazole derivatives to inhibit multiple kinases, for example, is a known attribute that can be exploited in cancer therapy. mdpi.com
Mechanistic Elucidation at the Molecular Level
Once a biological target has been identified, a detailed understanding of the molecular mechanism of action is essential for rational drug design and development.
Future research should focus on:
Structural Biology: Determining the co-crystal structure of this compound bound to its target protein(s) through X-ray crystallography or cryo-electron microscopy would provide invaluable atomic-level insights into the binding mode. This information can guide the design of more potent and selective analogs.
Biophysical and Biochemical Assays: Utilizing techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and enzyme kinetics assays can quantify the binding affinity and inhibitory potency of the compound.
Cellular and In Vivo Studies: Investigating the downstream cellular effects of target engagement and evaluating the compound's efficacy in relevant animal models of disease are crucial steps to validate the therapeutic potential.
Investigation of Material Science Applications
Beyond their well-established roles in medicine and agriculture, pyrazole derivatives are also finding applications in material science. numberanalytics.commdpi.com The unique electronic and photophysical properties of the pyrazole ring make it an attractive building block for novel materials. mdpi.com
Unexplored avenues for this compound in material science include:
Organic Electronics: The pyrazole core, with its electron-rich nature, could be incorporated into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The 3-chlorobenzyl and amine substituents can be modified to tune the electronic properties of the resulting materials.
Luminescent Materials: Pyrazole derivatives have been shown to exhibit interesting luminescent properties. mdpi.com Investigating the fluorescence and phosphorescence characteristics of this compound and its derivatives could lead to the development of new sensors, probes, or imaging agents.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrazole ring can coordinate to metal ions, making pyrazole derivatives excellent ligands for the construction of coordination polymers and MOFs. nih.gov These materials have potential applications in gas storage, catalysis, and sensing.
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : Key signals include the pyrazole C5-amine proton (δ ~10.5 ppm, broad singlet) and the 3-chlorobenzyl methylene group (δ ~5.0 ppm, singlet). Aromatic protons from the chlorobenzyl group appear as multiplets between δ 6.9–7.5 ppm .
- Mass Spectrometry (ESI-MS) : The molecular ion peak [M+H]⁺ should match the theoretical mass (e.g., ~223.67 g/mol for C₁₀H₁₀ClN₃).
- HPLC-PDA : Purity >95% is confirmed using a C18 column with acetonitrile/water mobile phases (retention time ~8–10 min).
How do electronic and steric effects of the 3-chlorobenzyl substituent influence reactivity in downstream derivatization?
Advanced Research Focus
The electron-withdrawing chlorine atom enhances electrophilicity at the benzyl position, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols). Steric hindrance from the benzyl group, however, may reduce accessibility for bulky reactants. Computational studies (DFT) suggest that the C3 chlorine stabilizes intermediates via resonance, accelerating amide bond formation at the pyrazole amine . Contrastingly, steric effects can hinder regioselective modifications at the pyrazole ring’s N1 position.
What strategies resolve contradictions in biological activity data across structural analogs?
Advanced Research Focus
Discrepancies in antimicrobial or anticancer activity between analogs (e.g., 3-chloro vs. 4-methoxybenzyl derivatives) often arise from:
- Lipophilicity variations : LogP values influence membrane permeability.
- Steric vs. electronic trade-offs : Bulkier substituents may reduce binding affinity despite favorable electronic profiles.
- Assay conditions : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or solvent systems (DMSO vs. aqueous buffers) can skew results.
Validate findings using orthogonal assays (e.g., MIC tests vs. time-kill kinetics) and computational docking to target proteins (e.g., dihydrofolate reductase) .
How can crystallographic data address uncertainties in molecular conformation?
Advanced Research Focus
Single-crystal X-ray diffraction (SC-XRD) using SHELXL software resolves ambiguities in bond angles and torsional strain. For example, the dihedral angle between the pyrazole ring and chlorobenzyl group typically ranges 45–60°, impacting π-π stacking in supramolecular assemblies. Twinning or low-resolution data (<1.0 Å) may require alternative refinement strategies, such as SHELXD for phase problem resolution .
What in silico and in vitro models best predict the compound’s pharmacokinetic profile?
Q. Advanced Research Focus
- ADMET Prediction : Use QSAR models (e.g., SwissADME) to estimate permeability (Caco-2 cells), CYP450 inhibition, and hERG channel binding.
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify major Phase I metabolites (e.g., oxidative dechlorination or pyrazole ring hydroxylation) .
- Plasma Protein Binding : Equilibrium dialysis assays reveal binding affinity to albumin (>85% suggests limited free drug availability).
How do reaction solvent and catalyst choices impact regioselectivity in functionalization?
Q. Advanced Research Focus
- Polar aprotic solvents (DMF, DCM) : Favor SN2 mechanisms for benzyl-group substitutions.
- Pd-catalyzed cross-coupling : Suzuki-Miyaura reactions require anhydrous toluene and Pd(PPh₃)₄ to arylate the pyrazole C4 position selectively.
- Acid chlorides vs. anhydrides : Stearic acid chlorides yield higher acylation efficiency at the amine group (90% vs. 70% with anhydrides) under basic conditions .
What analytical challenges arise in quantifying trace impurities, and how are they mitigated?
Q. Advanced Research Focus
- LC-MS/MS : Detects sub-0.1% impurities (e.g., dechlorinated byproducts) using MRM transitions.
- NMR spiking : Add authentic standards to distinguish overlapping signals (e.g., residual solvents vs. alkylation byproducts).
- ICH Guidelines : Follow Q3A/B thresholds for genotoxic impurities (<1 ppm) via derivatization-GC/MS .
How does the compound’s stability under varying pH and temperature conditions inform storage protocols?
Q. Advanced Research Focus
- pH Stability : Degrades rapidly in acidic conditions (pH <3) via hydrolysis of the benzyl-pyrazole bond. Store in neutral buffers (pH 6–8) at –20°C.
- Thermal Gravimetric Analysis (TGA) : Decomposition onset occurs at ~180°C, necessitating avoidance of high-temperature drying .
What mechanistic insights explain conflicting catalytic activity in metal-complexation studies?
Advanced Research Focus
The pyrazole amine and chlorine act as bidentate ligands for transition metals (e.g., Cu²⁺, Pd⁰). Conflicting reports on catalytic efficiency (e.g., in C–N coupling) stem from:
- Coordination geometry : Square planar vs. tetrahedral complexes alter redox potentials.
- Solvent polarity : Acetonitrile stabilizes metal complexes better than THF, enhancing turnover numbers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
